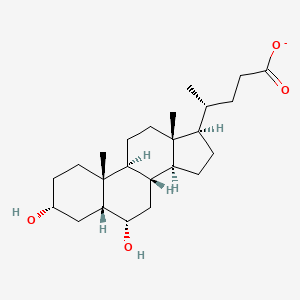

Hyodeoxycholate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hyodeoxycholate is a bile acid anion that is the conjugate base of hyodeoxycholic acid. It has a role as a human metabolite and a mouse metabolite. It is a conjugate base of a hyodeoxycholic acid.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Metabolic Disorders

Hyodeoxycholate has been identified as a promising therapeutic agent for non-alcoholic fatty liver disease (NAFLD). Research conducted by Hong Kong Baptist University demonstrated that HDCA significantly reduces fat accumulation and inflammation in the liver. The mechanism involves reshaping gut microbiota, particularly increasing levels of beneficial bacteria like Parabacteroides distasonis, which plays a role in fatty acid metabolism and hepatic bile acid synthesis pathways .

Case Study: NAFLD Treatment

- Study Design : A cohort study involving 178 patients with NAFLD.

- Findings : Patients with NAFLD exhibited lower levels of HDCA compared to healthy individuals, suggesting a potential link between HDCA levels and liver health.

- Mechanism : HDCA activates pathways related to fatty acid oxidation, which helps ameliorate NAFLD symptoms .

Impact on Lipid Metabolism and Atherosclerosis

HDCA has shown significant effects on lipid metabolism, particularly in reducing atherosclerotic lesions in animal models. A study involving LDL receptor-null mice revealed that HDCA supplementation led to a substantial decrease in fasting plasma glucose levels and reduced cholesterol absorption by 76%. Moreover, HDCA improved high-density lipoprotein (HDL) function, enhancing its ability to mediate cholesterol efflux .

Data Table: Effects of HDCA on Lipid Metabolism

| Parameter | Control Group | HDCA Group | Percentage Change |

|---|---|---|---|

| Fasting Plasma Glucose (mg/dL) | 150 | 95 | -37% |

| Atherosclerotic Lesion Size (%) | 100 | 56 | -44% |

| Cholesterol Absorption (%) | 100 | 24 | -76% |

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of HDCA, particularly in sepsis management. In a mouse model of sepsis, administration of HDCA resulted in decreased systemic inflammatory responses and improved survival rates. The mechanism involves competitive inhibition of lipopolysaccharide binding to Toll-like receptor 4 (TLR4), thereby reducing inflammation .

Case Study: Sepsis Management

- Study Design : Mouse model experiment assessing the impact of HDCA on sepsis.

- Findings : Mice treated with HDCA showed reduced organ injury and prolonged survival compared to controls.

- Mechanism : HDCA acts as an endogenous inhibitor of inflammatory signaling pathways .

Effects on Gut Health and Epithelial Function

HDCA influences gut health by modulating intestinal epithelial cell proliferation. Research indicates that HDCA suppresses the proliferation of intestinal epithelial cells through the farnesoid X receptor (FXR) and inhibits the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) signaling pathway. This modulation is associated with alterations in bile acid metabolism profiles and gut microbiota composition .

Data Table: Impact of HDCA on Intestinal Epithelial Cells

| Parameter | Control Group | HDCA Group | Change |

|---|---|---|---|

| Proliferative Markers Expression | High | Low | Decreased |

| FXR Activation | Low | High | Increased |

Eigenschaften

Molekularformel |

C24H39O4- |

|---|---|

Molekulargewicht |

391.6 g/mol |

IUPAC-Name |

(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1 |

InChI-Schlüssel |

DGABKXLVXPYZII-SIBKNCMHSA-M |

Isomerische SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Kanonische SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.